An In-Depth Technical Guide to 2-(Thiophen-2-yl)aniline Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(Thiophen-2-yl)aniline Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Thiophen-2-yl)aniline hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the core chemical properties, synthesis, reactivity, and potential applications of this molecule, offering field-proven insights and detailed experimental protocols to support researchers in their endeavors.
Introduction: The Significance of the Thienylaniline Scaffold
The fusion of a thiophene ring and an aniline moiety creates a unique scaffold with a rich electronic profile, making it a valuable building block in the design of novel bioactive molecules and functional materials. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[1] The aniline component provides a versatile handle for further chemical modifications and contributes to the overall electronic and structural properties of the molecule. The hydrochloride salt form of 2-(thiophen-2-yl)aniline enhances its stability and aqueous solubility, crucial attributes for pharmaceutical development and various chemical applications.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-(Thiophen-2-yl)aniline hydrochloride is fundamental for its effective utilization in research and development.
Chemical Structure and Identification
The chemical structure of 2-(Thiophen-2-yl)aniline hydrochloride comprises a thiophene ring attached to the ortho-position of an aniline ring, with the amino group protonated to form the hydrochloride salt.
Caption: Chemical structure of 2-(Thiophen-2-yl)aniline hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(thiophen-2-yl)aniline;hydrochloride | [2][3] |
| CAS Number | 1087723-62-3 | [2][3] |
| Molecular Formula | C₁₀H₁₀ClNS | [2][3] |
| Molecular Weight | 211.71 g/mol | [2][3] |
| InChI | InChI=1S/C10H9NS.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7H,11H2;1H | [2][3] |
| InChIKey | WDJVKCOXPQGNOZ-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CS2)N.Cl | [2][3] |
Physicochemical Properties
The physicochemical properties of 2-(Thiophen-2-yl)aniline hydrochloride are summarized in the table below. It is important to note that while some experimental data is available for the parent free base, specific experimental values for the hydrochloride salt are not widely reported in the literature.
Table 2: Physicochemical Properties
| Property | Value | Source(s) & Notes |
| Appearance | Off-white to light-colored solid | Inferred from typical aromatic amine hydrochlorides. |
| Melting Point | Not experimentally reported. Expected to be higher than the free base (35 °C). | The melting point of the free base, 2-(2-Thienyl)aniline, is 35 °C.[4] Hydrochloride salts of amines generally have significantly higher melting points due to their ionic character. |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in non-polar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. The free base is soluble in various organic solvents.[5] |
| pKa (of the anilinium ion) | Estimated to be in the range of 3-4. | The pKa of the anilinium ion is influenced by the electron-withdrawing nature of the thiophene ring. |
Synthesis and Purification
The synthesis of 2-(Thiophen-2-yl)aniline hydrochloride is typically achieved in a two-step process: the formation of the carbon-carbon bond between the aniline and thiophene rings, followed by the formation of the hydrochloride salt.
Synthesis of 2-(Thiophen-2-yl)aniline (Free Base)
The most common and efficient method for the synthesis of the parent free base is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction provides a versatile and high-yielding route to biaryl compounds.
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling [4]
-
Reaction Setup: In a round-bottom flask, combine 2-bromoaniline (1.0 equiv.), thiophene-2-boronic acid (1.2 equiv.), Pd(dtbpf)Cl₂ (0.02 equiv.), and triethylamine (Et₃N) (2.0 equiv.).
-
Solvent Addition: Add a 2 wt% aqueous solution of Kolliphor EL.
-
Reaction Execution: Stir the mixture vigorously at room temperature under an air atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethanol until a homogeneous solution is obtained. Remove the solvents under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(thiophen-2-yl)aniline.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(dtbpf)Cl₂ is a highly effective catalyst for Suzuki couplings involving heteroaryl boronic acids, often providing high yields under mild conditions.[4]
-
Base: Triethylamine is used to facilitate the transmetalation step in the catalytic cycle.
-
Micellar Conditions: The use of an aqueous solution of a surfactant like Kolliphor EL creates nanoreactors that can enhance the reaction rate and allow the reaction to be performed under environmentally benign conditions (in water and open to the air).[4]
Formation of the Hydrochloride Salt
The hydrochloride salt is prepared by treating the purified free base with hydrochloric acid.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the purified 2-(thiophen-2-yl)aniline in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or gaseous HCl) dropwise to the stirred solution of the free base at 0 °C.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(thiophen-2-yl)aniline hydrochloride.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2-(Thiophen-2-yl)aniline hydrochloride. The protonation of the amino group to form the anilinium ion results in characteristic downfield shifts of the aromatic protons on the aniline ring.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
-
Anilinium Protons (-NH₃⁺): A broad singlet is expected in the region of δ 9-10 ppm.
-
Aniline Aromatic Protons: Multiplets are expected in the range of δ 7.0-8.0 ppm. The protons ortho and para to the -NH₃⁺ group will be deshielded compared to the free base.
-
Thiophene Aromatic Protons: Multiplets are expected in the range of δ 7.0-7.8 ppm.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
-
The carbon atoms of the aniline ring will show shifts characteristic of a protonated aromatic amine. The carbon atom attached to the anilinium group (C-NH₃⁺) will be shifted downfield.
-
The carbon atoms of the thiophene ring will appear in the aromatic region, with the carbon attached to the aniline ring showing a distinct chemical shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
Key FT-IR Absorptions:
-
N-H Stretching (Anilinium): A broad absorption band is expected in the region of 2800-3200 cm⁻¹ due to the stretching vibrations of the -NH₃⁺ group.
-
Aromatic C-H Stretching: Sharp peaks are expected above 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹ are characteristic of the aromatic rings.
-
C-N Stretching: An absorption band in the region of 1250-1350 cm⁻¹.
-
Thiophene Ring Vibrations: Characteristic absorptions for the thiophene ring are also expected.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under typical electrospray ionization (ESI) conditions, the molecular ion of the free base is observed.
-
Expected Molecular Ion ([M+H]⁺): m/z = 176.05 (for the free base, C₁₀H₉NS).
-
Fragmentation Pattern: The fragmentation of the thiophene ring and the aniline moiety will lead to characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 2-(Thiophen-2-yl)aniline hydrochloride. A reverse-phase method is typically employed.
General HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
Reactivity and Chemical Behavior
The reactivity of 2-(Thiophen-2-yl)aniline hydrochloride is governed by the interplay of the electron-donating amino group (in its free base form) and the aromatic character of both the aniline and thiophene rings.
Acidity and Basicity
The anilinium ion is acidic and will deprotonate in the presence of a base to yield the free amine, 2-(thiophen-2-yl)aniline. The free amine is basic due to the lone pair of electrons on the nitrogen atom.
Electrophilic Aromatic Substitution
The free base, 2-(thiophen-2-yl)aniline, is expected to be highly reactive towards electrophilic aromatic substitution. The amino group is a strong activating and ortho-, para-directing group for the aniline ring. The thiophene ring is also susceptible to electrophilic attack, typically at the 5-position.[1] The outcome of electrophilic substitution reactions will depend on the specific reagents and reaction conditions.
Caption: Potential electrophilic substitution sites on 2-(thiophen-2-yl)aniline.
Applications in Research and Drug Development
The 2-(thiophen-2-yl)aniline scaffold is a promising platform for the development of new therapeutic agents and functional materials.
Medicinal Chemistry
Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The 2-(thiophen-2-yl)aniline core can be readily functionalized to generate libraries of compounds for screening against various biological targets. The amino group provides a convenient point for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Materials Science
Aniline and thiophene are both key components in the synthesis of conducting polymers.[3][6] Copolymers of aniline and thiophene derivatives have been investigated for their potential applications in electronic devices, sensors, and electrochromic materials.[3][6] The 2-(thiophen-2-yl)aniline molecule can serve as a monomer for the synthesis of novel conjugated polymers with tailored electronic and optical properties.
Safety and Handling
2-(Thiophen-2-yl)aniline hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][3]
-
Precautionary Measures: Wear protective gloves, eye protection, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-(Thiophen-2-yl)aniline hydrochloride is a versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis via the efficient Suzuki-Miyaura cross-coupling reaction, coupled with the ease of functionalization of the aniline moiety, makes it an attractive building block for the creation of novel compounds with diverse applications. This guide provides a foundational understanding of its chemical properties, synthesis, and potential uses, serving as a valuable resource for researchers in the field. Further exploration of its reactivity and biological activity is warranted to fully unlock the potential of this promising scaffold.
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ACS Omega, 2021 . [Link]
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Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. Journal for Electrochemistry and Plating Technology, 2016 . [Link]
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SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. International Journal of Creative Research Thoughts, 2022 . [Link]
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Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. [Link]
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Figure 1: Chemical structures of the thienyl-acrylonitrile derivatives Thio-Iva and Thio-Dam.
